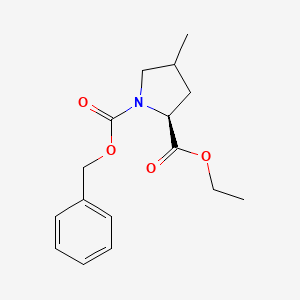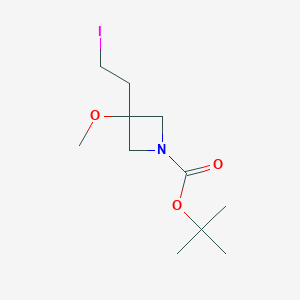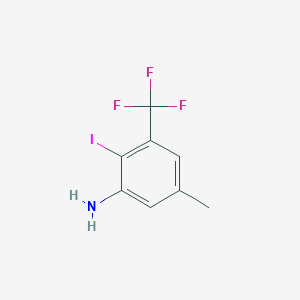
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.16 g/mol . This compound is characterized by a cyclohexene ring substituted with hydroxyl groups and a hydroxymethyl group, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene can be achieved through several synthetic routes. One common method involves the hydroxylation of cyclohexene derivatives under controlled conditions. The reaction typically employs oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of a suitable solvent like acetone or water. The reaction conditions, including temperature and pH, are carefully controlled to ensure selective hydroxylation at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of alkyl halides or other substituted cyclohexene derivatives.
Applications De Recherche Scientifique
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclohexene ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxy-2-cyclohexene: Similar structure but with hydroxyl groups at different positions.
1,3-Dihydroxy-4-hydroxymethyl-2-cyclohexene: Similar structure with an additional hydroxyl group.
Cyclohexane-1,2,3-triol: Contains three hydroxyl groups on the cyclohexane ring.
Uniqueness
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s ability to undergo selective reactions and its versatility in various applications make it a valuable molecule in research and industry .
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
6-(hydroxymethyl)cyclohex-4-ene-1,3-diol |
InChI |
InChI=1S/C7H12O3/c8-4-5-1-2-6(9)3-7(5)10/h1-2,5-10H,3-4H2 |
Clé InChI |
MLFYHECKWSLVEW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CC(C1O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)

![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)
![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)

![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)




![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)


![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)
